molecular formula C10H12BFO2 B14095255 (3-Cyclopropyl-2-fluoro-5-methylphenyl)boronic acid

(3-Cyclopropyl-2-fluoro-5-methylphenyl)boronic acid

Katalognummer: B14095255
Molekulargewicht: 194.01 g/mol
InChI-Schlüssel: AUJBRZKMPRZEOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Cyclopropyl-2-fluoro-5-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group, a fluorine atom, and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-2-fluoro-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation reaction, where the aryl halide reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Cyclopropyl-2-fluoro-5-methylphenyl)boronic acid is known to undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Protic Acids/Bases: For protodeboronation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Hydrocarbons: Formed through protodeboronation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-Cyclopropyl-2-fluoro-5-methylphenyl)boronic acid is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects compared to other similar boronic acids. This unique structure can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool for synthetic chemists.

Eigenschaften

Molekularformel

C10H12BFO2

Molekulargewicht

194.01 g/mol

IUPAC-Name

(3-cyclopropyl-2-fluoro-5-methylphenyl)boronic acid

InChI

InChI=1S/C10H12BFO2/c1-6-4-8(7-2-3-7)10(12)9(5-6)11(13)14/h4-5,7,13-14H,2-3H2,1H3

InChI-Schlüssel

AUJBRZKMPRZEOB-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC(=C1F)C2CC2)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.